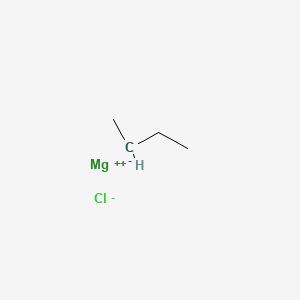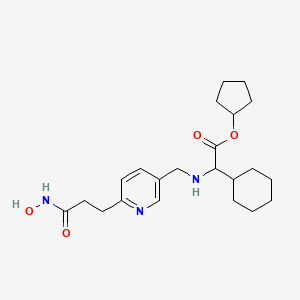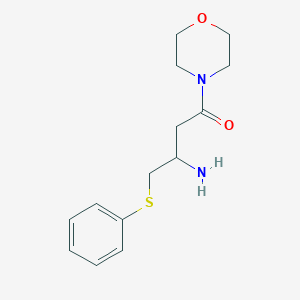
4-hydroxy-3-(1H-tetraazol-5-ylcarbonyl)-2(1H)-quinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-hydroxy-3-(1H-tetraazol-5-ylcarbonyl)-2(1H)-quinolinone is a complex organic compound with a unique structure that combines a quinolinone core with a tetraazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-(1H-tetraazol-5-ylcarbonyl)-2(1H)-quinolinone typically involves multi-step organic reactions. One common method starts with the preparation of the quinolinone core, followed by the introduction of the tetraazole group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
4-hydroxy-3-(1H-tetraazol-5-ylcarbonyl)-2(1H)-quinolinone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The tetraazole group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the tetraazole group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields a ketone, while reduction of the carbonyl group results in an alcohol.
科学的研究の応用
4-hydroxy-3-(1H-tetraazol-5-ylcarbonyl)-2(1H)-quinolinone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 4-hydroxy-3-(1H-tetraazol-5-ylcarbonyl)-2(1H)-quinolinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
4-hydroxy-3-methoxybenzaldehyde [1-(1-naphthyl)-1H-tetraazol-5-yl]hydrazone: Similar in structure but with different functional groups.
4-hydroxy-3-methoxybenzaldehyde [1-(1-naphthyl)-1H-tetraazol-5-yl]hydrazone: Another related compound with distinct properties.
Uniqueness
4-hydroxy-3-(1H-tetraazol-5-ylcarbonyl)-2(1H)-quinolinone stands out due to its unique combination of a quinolinone core and a tetraazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C11H7N5O3 |
|---|---|
分子量 |
257.20 g/mol |
IUPAC名 |
4-hydroxy-3-(2H-tetrazole-5-carbonyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C11H7N5O3/c17-8-5-3-1-2-4-6(5)12-11(19)7(8)9(18)10-13-15-16-14-10/h1-4H,(H2,12,17,19)(H,13,14,15,16) |
InChIキー |
LEDHESNHNOKOQC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)C3=NNN=N3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Benzyl 2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride](/img/structure/B13383383.png)
![11-Hydroxy-4,4,8,10,14-pentamethyl-17-(4,5,6-trihydroxy-6-methylheptan-2-yl)-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13383396.png)

![N-(2-Bromo-3-oxospiro[3.5]non-1-en-1-yl)-4-(2,7-naphthyridin-1-ylamino)-L-phenylalanine](/img/structure/B13383411.png)



![N-[2-amino-6-(methylamino)-4-oxo-1H-pyrimidin-5-yl]-N-(cyanomethyl)formamide](/img/structure/B13383436.png)

